REACTION_CXSMILES
|
Cl.NO.[NH2:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[C:7]([Cl:13])[C:6]=1[F:14].C([N:17](CC)CC)C.C1CCC(N=C=NC2CCCCC2)CC1>O.C(Cl)Cl.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].C(O)=O.N1C=CC=CC=1>[NH2:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:17])=[C:7]([Cl:13])[C:6]=1[F:14] |f:0.1,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
336 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C=O)C=C1)Cl)F
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
230 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 20-30% EtOAc/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C#N)C=C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |